5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde
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Overview
Description
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is a heterocyclic compound that contains both thiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine.
Reduction: Formation of 5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-methanol.
Substitution: Formation of various substituted thiazolo[5,4-b]pyridine derivatives depending on the substituent used.
Scientific Research Applications
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde involves its interaction with various molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrano[2,3-d]thiazoles: These compounds have a fused pyran ring in addition to the thiazole and pyridine rings, which can alter their reactivity and applications.
Uniqueness
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl and aldehyde groups provide versatile functional sites for further chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
5-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2S/c1-5-7(3-13)6(2)11-10-9(5)8(4-14)12-15-10/h4,13H,3H2,1-2H3 |
InChI Key |
GOLJGFREYVNGQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NS2)C=O)C)CO |
Origin of Product |
United States |
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